molecular formula C21H15N3O2S B4983754 2-(1H-benzimidazol-2-ylthio)-N-dibenzo[b,d]furan-3-ylacetamide

2-(1H-benzimidazol-2-ylthio)-N-dibenzo[b,d]furan-3-ylacetamide

Cat. No. B4983754
M. Wt: 373.4 g/mol
InChI Key: SLBIBZITDPDYGV-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylthio)-N-dibenzo[b,d]furan-3-ylacetamide is a novel chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-dibenzo[b,d]furan-3-ylacetamide is not yet fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and proteins involved in cancer cell growth and proliferation. It may also modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-benzimidazol-2-ylthio)-N-dibenzo[b,d]furan-3-ylacetamide has a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce inflammation. It has also been shown to modulate the immune system and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1H-benzimidazol-2-ylthio)-N-dibenzo[b,d]furan-3-ylacetamide in lab experiments is its high potency and selectivity towards cancer cells. It also has low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(1H-benzimidazol-2-ylthio)-N-dibenzo[b,d]furan-3-ylacetamide. One area of interest is in developing more efficient synthesis methods to improve yield and purity. Another direction is to further investigate its potential as an anti-cancer, anti-inflammatory, and anti-viral agent. There is also a need for more in vivo studies to determine its efficacy and toxicity in animal models. Additionally, research can be conducted to explore its potential as a drug delivery system for other therapeutic agents.
In conclusion, 2-(1H-benzimidazol-2-ylthio)-N-dibenzo[b,d]furan-3-ylacetamide is a novel compound with promising potential in various fields of scientific research. Its unique chemical structure and potent biological activity make it a valuable candidate for further investigation and development.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-ylthio)-N-dibenzo[b,d]furan-3-ylacetamide involves the reaction of 2-aminobenzimidazole with dibenzo[b,d]furan-3-carboxylic acid chloride in the presence of a base, followed by the addition of thioacetic acid. The resulting product is then purified by column chromatography to obtain the final compound in high yield and purity.

Scientific Research Applications

2-(1H-benzimidazol-2-ylthio)-N-dibenzo[b,d]furan-3-ylacetamide has shown potential applications in various fields of scientific research. One of the primary areas of interest is in the field of medicinal chemistry, where this compound has been found to exhibit promising anti-cancer activity. It has also been studied for its potential as an anti-inflammatory, anti-bacterial, and anti-viral agent.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-dibenzofuran-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S/c25-20(12-27-21-23-16-6-2-3-7-17(16)24-21)22-13-9-10-15-14-5-1-4-8-18(14)26-19(15)11-13/h1-11H,12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBIBZITDPDYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CSC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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